molecular formula C27H22ClN3O3 B2722221 3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline CAS No. 442649-55-0

3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline

Cat. No. B2722221
CAS RN: 442649-55-0
M. Wt: 471.94
InChI Key: IHRUGHYJMUFAGJ-UHFFFAOYSA-N
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Description

3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is a useful research compound. Its molecular formula is C27H22ClN3O3 and its molecular weight is 471.94. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heteroarene Formation

The chemical structure of 3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline indicates its potential in synthesizing fused heteroarenes. A study exemplifying this is the rhodium-catalyzed annulation process, which affords pyrano[4,3,2-ij]isoquinoline derivatives through a dual ortho-C-H functionalization and dual cyclization, highlighting its utility in creating optoelectronically active compounds (Wu et al., 2018).

Antiproliferative Activity Against Cancer Cells

Compounds structurally similar to this compound, such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, have shown promising antiproliferative activity toward human cancer cells, likely due to their ability to inhibit tubulin polymerization (Minegishi et al., 2015).

Biological Applications and Synthesis of Novel Compounds

Research on compounds containing lawsone has led to the synthesis of novel binary and fused compounds, showcasing significant antioxidant and antitumor activities. These activities are attributed to the structural features and the reaction with halo-compounds, underlining the potential for developing therapeutic agents (Hassanien et al., 2022).

Antimicrobial Activity

Quinazolinone derivatives, including those structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the understanding of how structural modifications can enhance antimicrobial efficacy, potentially leading to new therapeutic agents (Habib et al., 2013).

Synthesis of Quinolinone Derivatives for Lubricating Grease Antioxidants

The synthesis of quinolinone derivatives, exemplified by compounds with structural similarities to this compound, has been explored for their antioxidant efficiency in lubricating greases. This research underscores the potential industrial applications of such compounds beyond their biological activities (Hussein et al., 2016).

properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3/c1-33-20-11-8-17(9-12-20)24-16-25(31(30-24)27(32)18-6-4-3-5-7-18)22-14-19-10-13-21(34-2)15-23(19)29-26(22)28/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRUGHYJMUFAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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